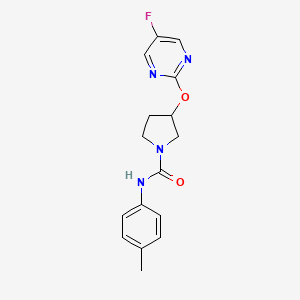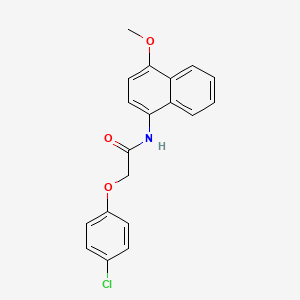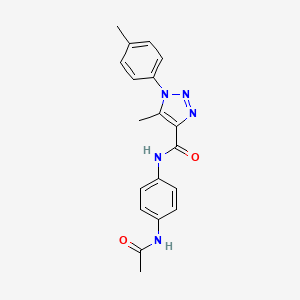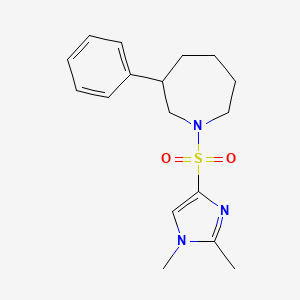
3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17FN4O2 and its molecular weight is 316.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanisms of Action in Cancer Therapy
3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide and similar compounds are part of a broader category of fluoropyrimidines, which have been extensively studied for their anticancer properties. These compounds function by interfering with nucleic acid synthesis, which is a crucial process for cell proliferation in cancers.
Inhibition of Dihydropyrimidine Dehydrogenase (DPD) : Fluoropyrimidines, including 5-fluorouracil (5-FU), are metabolized by dihydropyrimidine dehydrogenase (DPD). Inhibition of DPD can enhance the therapeutic effectiveness of fluoropyrimidines by increasing their bioavailability and prolonging their action in cancer cells, making them a critical target in cancer chemotherapy (Maehara, 2003).
Pharmacogenetics and Metabolism : The pharmacogenetics of fluoropyrimidines focuses on understanding how genetic variations in metabolizing enzymes affect drug efficacy and toxicity. Personalized dosing based on pharmacogenetic testing shows promise for improving treatment outcomes by identifying patients at risk for severe toxicity (Del Re et al., 2017).
Nucleoside Metabolism Inhibition : TAS-102, another compound related to this compound, demonstrates efficacy in fluoropyrimidine-refractory cancers through a distinct mechanism involving the inhibition of nucleoside metabolism. This action underlines the diverse strategies employed by fluoropyrimidines to combat cancer (Lenz, Stintzing, & Loupakis, 2015).
Synthesis and Catalysis
- Development of Pyranopyrimidine Scaffolds : The pyranopyrimidine core, found in compounds similar to this compound, has significant applications in medicinal chemistry. Research into the synthesis of pyranopyrimidine derivatives highlights the role of hybrid catalysts in developing new pharmaceuticals with potential anticancer properties (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-4-13(5-3-11)20-16(22)21-7-6-14(10-21)23-15-18-8-12(17)9-19-15/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLFBWDNOYWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2887823.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)
![7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2887827.png)



![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea](/img/structure/B2887834.png)
![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)
![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2887837.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)
